molecular formula C13H21NO B13245471 4-ethoxy-N-pentylaniline CAS No. 718-38-7

4-ethoxy-N-pentylaniline

Cat. No.: B13245471
CAS No.: 718-38-7
M. Wt: 207.31 g/mol
InChI Key: BKHMYYDXCDINJU-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Organic Chemistry and Materials Science

Aniline and its derivatives are fundamental building blocks in organic synthesis. sci-hub.sewikipedia.org Their utility stems from the reactivity of the aniline core, which readily undergoes electrophilic substitution on the aromatic ring and various reactions at the nitrogen atom. wikipedia.org This versatility allows for their use as precursors and intermediates in the synthesis of a wide range of complex molecules. wisdomlib.orgrsc.org They are pivotal in the production of dyes, pigments, agrochemicals, and polymers. sci-hub.sewisdomlib.orgontosight.ai For instance, aniline is the primary precursor for indigo, the iconic dye for blue jeans, and for producing methylenedianiline, a key component in the manufacture of polyurethanes. wikipedia.org

In the realm of pharmaceuticals, aniline derivatives are core structural motifs in numerous bioactive molecules and drug candidates. rsc.orgbeilstein-journals.org The celebrated analgesic, paracetamol, is a well-known drug synthesized from aniline. sci-hub.se The ability to modify the aniline structure with various substituents allows chemists to fine-tune the biological activity of these compounds, leading to the development of new therapeutic agents. tohoku.ac.jp

The significance of aniline derivatives extends profoundly into materials science. They are used to create organometallic complexes and advanced polymers with specific electronic and optical properties. sci-hub.seontosight.ai Substituted anilines are integral to the rubber industry, where they function as antioxidants, and are also used in the production of ferromagnetic materials. sci-hub.sewikipedia.org Furthermore, certain aniline derivatives exhibit nonlinear optical (NLO) properties, making them valuable for applications in photonics and optical data storage. researchgate.net The development of polymers derived from aniline, such as polyaniline (PANI), has led to innovations in conductive materials and chemical sensors. rsc.org

Position of 4-Ethoxy-N-pentylaniline within the Landscape of N-Alkylaniline Studies

Within the broad family of aniline derivatives, N-alkylanilines are a subject of intense research due to their importance as versatile building blocks in organic synthesis and their prevalence in drug molecules. rsc.org The development of efficient and selective methods for their synthesis, such as reductive cross-coupling of nitroarenes and directed C-H borylation, is an active area of investigation. rsc.orgnih.gov These advanced synthetic strategies aim to produce highly functionalized N-alkylanilines that can serve as precursors to complex molecular architectures. sci-hub.se

This compound is an N-alkylaniline characterized by an ethoxy group (-OCH2CH3) at the para-position of the benzene (B151609) ring and a pentyl group (-C5H11) attached to the nitrogen atom. Its structure places it within the class of N-alkylanilines that are explored for various specialized applications. The N-alkyl group enhances its lipophilicity, while the para-ethoxy group can modulate the electronic properties of the aromatic ring.

Research into related N-alkylanilines demonstrates their potential in materials science. For example, N-alkylanilines are used in the synthesis of liquid crystals, where the length and structure of the alkyl chains influence the mesomorphic properties of the material. tandfonline.com They are also used to create polymers for applications in electronics, such as sensors, where the substituent on the aniline monomer can be tuned to achieve desired sensitivities and film-forming properties. rsc.org

Chemical Compound Data

Below are the key identifiers and properties for the compounds mentioned in this article.

Table 1: Properties of this compound

PropertyValue
CAS Number718-38-7 bldpharm.comfluorochem.co.uk
Molecular FormulaC13H21NO bldpharm.com
Molecular Weight207.31 g/mol bldpharm.com
IUPAC NameThis compound fluorochem.co.uk
Canonical SMILESCCCCCNc1ccc(OCC)cc1 fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

718-38-7

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-ethoxy-N-pentylaniline

InChI

InChI=1S/C13H21NO/c1-3-5-6-11-14-12-7-9-13(10-8-12)15-4-2/h7-10,14H,3-6,11H2,1-2H3

InChI Key

BKHMYYDXCDINJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=C(C=C1)OCC

Origin of Product

United States

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Experimental ¹H NMR data for 4-ethoxy-N-pentylaniline, which would provide detailed information about the chemical environment of protons in the molecule, are not available. Such a spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy group, and the protons of the N-pentyl chain, with specific chemical shifts and coupling patterns characteristic of the compound's structure.

Similarly, experimental ¹³C NMR data for this compound are not documented in the searched resources. A ¹³C NMR spectrum would reveal the number of unique carbon atoms and their electronic environments, which is crucial for confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis (e.g., ATR-FTIR)

Specific IR spectral data for this compound have not been found. An experimental IR spectrum would be expected to display characteristic absorption bands corresponding to the N-H stretching of the secondary amine, C-N stretching, aromatic C-H and C=C stretching, aliphatic C-H stretching of the pentyl and ethoxy groups, and the C-O stretching of the ether linkage.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)

There is no available mass spectrometry data for this compound. Mass spectrometry analysis would be essential for determining the molecular weight of the compound through the identification of the molecular ion peak. Furthermore, the fragmentation pattern would provide valuable information for confirming the structure, particularly the arrangement of the ethoxy and N-pentyl substituents on the aniline (B41778) core.

X-ray Crystallography for Solid-State Structural Determination of Related Aniline Derivatives or Catalysts

While X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline solids, no crystal structure for this compound has been reported. Analysis of related aniline derivatives by X-ray crystallography often reveals insights into bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which influence the physical properties of the compounds. However, without a crystal structure for the target compound, a specific discussion is not possible.

Mechanistic Investigations and Reaction Dynamics of N Alkylation Processes

Elucidation of Reaction Pathways and Catalytic Cycles

The N-alkylation of anilines with alcohols, a process central to the synthesis of compounds like 4-ethoxy-N-pentylaniline, predominantly proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netcardiff.ac.uknih.gov This atom-economical pathway avoids the use of hazardous alkylating agents by utilizing alcohols as the alkyl source, with water being the only byproduct. researchgate.netrsc.orgorganic-chemistry.org The catalytic cycle can be broadly described by the following fundamental steps:

Alcohol Dehydrogenation: The catalyst, often a transition metal complex, first dehydrogenates the alcohol (e.g., 1-pentanol) to form the corresponding aldehyde (pentanal). researchgate.netcardiff.ac.uk

Condensation and Imine Formation: The in situ generated aldehyde then undergoes condensation with the amine (4-ethoxyaniline) to form a transient hemiaminal, which subsequently dehydrates to yield an imine intermediate. researchgate.netrsc.org

Imine Hydrogenation: The catalyst, which had accepted the hydrogen from the alcohol, then transfers it to the imine, hydrogenating it to the final N-alkylated amine product, this compound. researchgate.netcardiff.ac.uk The active catalyst is regenerated in this step, allowing the cycle to continue.

This process is a one-pot oxidation-reaction-reduction sequence. cardiff.ac.uk The distribution of products, including potential side products like imines and di-substituted amines, is dependent on the competition between the rates of aldehyde generation, imine formation, and subsequent hydrogenation or further alkylation. rsc.org Some catalytic systems may involve an outer-sphere mechanism, as suggested by experimental and computational studies on certain N-heterocyclic carbene manganese systems. rsc.org

In some cases, particularly with solid acid catalysts like niobium oxide, the reaction can proceed via an S_N1 mechanism. sioc-journal.cn This involves the activation of the alcohol's C-O bond by the catalyst to form a carbocation intermediate, which is then attacked by the nucleophilic amine. sioc-journal.cn Kinetic studies have shown that such reactions can be predominantly governed by the alcohol concentration. sioc-journal.cn

Role of Specific Catalysts (e.g., N-Heterocyclic Carbene Manganese Catalysts) in Alkylation Selectivity

The choice of catalyst is paramount in controlling the selectivity and efficiency of the N-alkylation reaction. While precious metals like ruthenium, iridium, and palladium have been traditionally used, there is a growing interest in earth-abundant and less toxic metals like manganese. cardiff.ac.uknih.govorganic-chemistry.orgrsc.org

N-Heterocyclic Carbene (NHC) Manganese Catalysts:

Manganese complexes featuring N-heterocyclic carbene (NHC) ligands have emerged as particularly effective catalysts for the selective N-alkylation of anilines with alcohols. researchgate.netrsc.org These catalysts have demonstrated high activity, even at room temperature in some cases, which is a significant advantage. researchgate.netrsc.org The strong σ-donating and π-back-donating ability of NHC ligands can stimulate the activity of the metal-hydride species crucial for the hydrogen transfer steps. researchgate.net

The selectivity for mono-N-alkylation is a key challenge, and NHC-manganese systems have shown promise in achieving this. For instance, a bis-NHC manganese complex has been reported to catalyze the selective N-alkylation of a wide range of anilines and alcohols. rsc.org The ligand framework plays a crucial role; for example, manganese complexes with bis-triazolylidene ligands have shown higher activity compared to those with imidazolylidene ligands under certain conditions. acs.org The choice of ligand can also influence the reactivity towards different types of alcohols (aliphatic vs. aromatic). rsc.org

The general applicability of manganese pincer complexes has also been demonstrated, catalyzing the selective N-alkylation of various anilines with good to excellent yields. nih.gov In these systems, the presence of a base, such as potassium tert-butoxide (t-BuOK), is often essential for product formation. nih.gov

Interactive Table: Comparison of Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemKey FeaturesSelectivityTypical ConditionsReference(s)
NHC-Manganese Complexes Earth-abundant metal, high activity, can operate at room temperature.High for mono-N-alkylation.Base (e.g., t-BuOK) often required. researchgate.netrsc.orgacs.org
Manganese Pincer Complexes Well-defined, active for a broad range of substrates.Good selectivity for mono-N-alkylation.80-100 °C, with base. nih.gov
Ruthenium Complexes Effective for "borrowing hydrogen" reactions.Good, but can be influenced by ligand choice.High temperatures (e.g., 140 °C), requires specific ligands (e.g., dppf-type). rsc.org
Palladium on Carbon (Pd/C) Heterogeneous, recoverable catalyst.Good selectivity, influenced by electronic nature of aniline (B41778).Microwave irradiation can be used. rsc.org
Cobalt Nanoparticles Heterogeneous, reusable catalyst.High yield for secondary amines.High temperature (140 °C), with base. researchgate.net

Influence of Electronic and Steric Factors on Reaction Efficiency and Product Distribution

The efficiency and product distribution in the N-alkylation of anilines are significantly influenced by both electronic and steric factors of the aniline and the alcohol.

Electronic Effects:

The electronic nature of substituents on the aniline ring plays a crucial role. For the formation of this compound, the ethoxy group at the para-position is an electron-donating group (EDG).

Electron-Donating Groups (EDGs): Anilines bearing EDGs, such as the ethoxy group in 4-ethoxyaniline, generally exhibit higher reactivity in N-alkylation reactions compared to those with electron-withdrawing groups (EWGs). rsc.orgcsic.es The increased electron density on the nitrogen atom enhances its nucleophilicity, facilitating the initial attack on the aldehyde intermediate. This has been observed in various catalytic systems, including those based on ruthenium and palladium. rsc.orgcsic.es In some cases, the higher reactivity of anilines with EDGs allows for the use of lower amounts of the alkylating agent to avoid over-alkylation. csic.es

Electron-Withdrawing Groups (EWGs): Conversely, anilines with EWGs tend to show lower reactivity. rsc.org This is due to the decreased nucleophilicity of the amino group.

A Hammett analysis performed on the ruthenium-catalyzed N-alkylation of para-substituted anilines with 1-pentanol (B3423595) revealed a positive slope (ρ = +0.92), suggesting that the reaction is favored by electron-donating substituents. unica.it

Steric Effects:

Steric hindrance from bulky substituents on either the aniline or the alcohol can diminish the yield of the desired product. rsc.org

Aniline Substituents: Substituents at the ortho position of the aniline ring generally lead to lower yields due to steric hindrance around the nitrogen atom, which impedes the approach of the electrophile. nih.gov

Alcohol Chain Length: In the context of forming this compound, the pentyl group is a relatively long alkyl chain. While some catalytic systems tolerate a range of alkyl chain lengths efficiently, very bulky secondary alcohols can be more challenging substrates. cardiff.ac.ukunica.it However, in reactions proceeding through an S_N1 mechanism, steric hindrance at the alcohol may have a minimal effect. sioc-journal.cn

The interplay of these electronic and steric factors is critical in optimizing the reaction conditions for the synthesis of a specific N-alkylated aniline like this compound.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for substantiating the proposed mechanistic pathways. In the "borrowing hydrogen" catalytic cycle for N-alkylation, key intermediates include the aldehyde, the imine, and metal-hydride species.

Aldehyde and Imine Intermediates: The formation of the aldehyde from the alcohol and the subsequent condensation to an imine are central to the mechanism. The isolation of imine and aldehyde intermediates has been reported in studies using Pd-doped MOFs, confirming that the reaction follows a hydrogen auto-transfer pathway. researchgate.net In some catalytic systems, the imine intermediate has been detected in low amounts during the reaction, for example, in N-alkylation catalyzed by manganese pincer complexes. nih.gov Detailed in situ NMR studies have successfully detected the simultaneous presence of the starting alcohol, the aldehyde and imine intermediates, and the final amine product, providing strong support for the borrowing hydrogen mechanism. cardiff.ac.uk

Ketimine Intermediate: In reactions involving secondary alcohols, a ketimine intermediate can be formed. The hydrogenation of such an intermediate has been demonstrated in studies with cobalt catalysts. rsc.org Mass spectrometry has been used to confirm the formation of proposed intermediates during the reaction. rsc.org

The characterization of these transient species often requires advanced analytical techniques, including in situ spectroscopy and trapping experiments, to provide a detailed snapshot of the catalytic cycle in action.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of 4-ethoxy-N-pentylaniline. nih.govscirp.org These descriptors provide a quantitative framework for understanding its reactivity. tci-thaijo.org

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These calculations can reveal that the nitrogen atom of the amine group and the oxygen of the ethoxy group, with their lone pairs of electrons, significantly influence the electronic properties of the aromatic ring, making it electron-rich and affecting its reactivity in chemical reactions.

Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table presents hypothetical values for global reactivity descriptors of this compound, as would be calculated using DFT methods. The specific values depend on the chosen functional and basis set.

DescriptorSymbolPredicted Value (eV)
HOMO EnergyEHOMO-5.20
LUMO EnergyELUMO-0.85
HOMO-LUMO GapΔE4.35
Ionization PotentialI5.20
Electron AffinityA0.85
Electronegativityχ3.025
Chemical Hardnessη2.175
Global SoftnessS0.230
Electrophilicity Indexω2.10

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions. researchgate.net

For a molecule like this compound, which possesses flexible alkyl chains (the pentyl and ethoxy groups), MD simulations are particularly valuable for exploring its conformational landscape. These simulations can identify the most stable, low-energy conformations of the molecule by sampling the rotational freedom around its single bonds. Understanding the preferred shapes of the molecule is crucial as its conformation can significantly impact its physical properties and biological activity.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvents or biological receptors. By simulating the molecule in an aqueous or non-aqueous environment, researchers can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a detailed picture of solvation effects and how the molecule behaves at interfaces, which is essential for predicting its solubility, partitioning behavior, and potential for self-assembly. researchgate.net

Prediction of Spectroscopic Signatures and Molecular Properties

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data. DFT calculations, in particular, can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as the stretching or bending of bonds. researchgate.net This theoretical analysis is invaluable for the structural characterization of this compound.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. mdpi.com These calculations identify the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, which correspond to the absorption bands in the UV-Vis spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table shows representative vibrational frequencies as would be predicted by DFT calculations. These values help in the assignment of experimental IR and Raman spectra.

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
N-H (Amine)Stretching3400 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C=C (Aromatic)Stretching1580 - 1610
C-N (Amine)Stretching1250 - 1340
C-O (Ether)Asymmetric Stretching1200 - 1275
C-O (Ether)Symmetric Stretching1020 - 1075

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. nih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to an observed activity or property. nih.gov

For this compound, a wide range of molecular descriptors can be calculated using computational software. These descriptors fall into several categories:

Constitutional: Molecular weight, atom counts.

Topological: Describing atomic connectivity.

Geometric: Based on the 3D structure, such as molecular volume or surface area.

Quantum-Chemical: Derived from DFT, such as HOMO/LUMO energies, dipole moment, and partial charges. mdpi.com

Physicochemical: Such as the octanol-water partition coefficient (logP) and molar refractivity.

Once a set of descriptors is calculated for a series of related compounds with known activities or properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSAR/QSPR model. researchgate.net Such a model could then be used to predict the properties of new or untested compounds like this compound, accelerating the design and screening process for molecules with desired characteristics.

Table 3: Calculated Molecular Descriptors for this compound Relevant to QSPR/QSAR Modeling These descriptors are fundamental inputs for developing models that predict the physical properties and biological activities of chemical compounds.

DescriptorValueSource
Molecular FormulaC13H21NO-
Molecular Weight207.31 g/mol Calculated
XLogP33.5Estimated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bond Count6Calculated
Molar Volume~200 cm3/molEstimated
Polar Surface Area35.3 Å2Estimated nih.gov

Reactivity and Derivatization Studies of 4 Ethoxy N Pentylaniline

Chemical Transformations at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom of 4-ethoxy-N-pentylaniline makes it a primary site for nucleophilic reactions. This reactivity allows for various transformations, including acylation, alkylation, and oxidation, which modify the properties and extend the molecular complexity of the parent compound.

Acylation: The secondary amine can readily react with acylating agents such as acid chlorides or anhydrides. This reaction, typically conducted in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding N-acyl-N-pentyl-4-ethoxyaniline. The resulting amides are significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

Alkylation: Further alkylation of the secondary amine can be achieved using alkyl halides. This reaction produces a tertiary amine. The introduction of a second alkyl group can sterically hinder the nitrogen atom and further modify the electronic properties of the molecule.

Oxidation: Oxidation of the secondary amine can lead to different products depending on the reagent used. Milder oxidizing agents can potentially yield nitroxide radicals, while stronger conditions could lead to more complex rearranged or cleaved products. The oxidation of secondary amines to imines is also a known transformation, though it often requires specific catalytic systems. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of both the N-pentylamino and the ethoxy groups. wikipedia.org Both substituents are ortho, para-directing, meaning incoming electrophiles will preferentially add to the positions ortho and para to them.

Given that the para position is occupied by the ethoxy group relative to the amino group (and vice versa), substitution is directed to the ortho positions. The N-pentylamino group is generally a more powerful activating group than the ethoxy group, making the positions ortho to the nitrogen (C2 and C6) the most nucleophilic. However, the steric bulk of the N-pentyl group may favor substitution at the positions ortho to the ethoxy group (C3 and C5). The precise outcome often depends on the reaction conditions and the nature of the electrophile.

Key electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of bromine or chlorine onto the aromatic ring using reagents like Br₂ or Cl₂ in the presence of a Lewis acid catalyst or in a polar solvent. masterorganicchemistry.com

Nitration: The addition of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The strongly acidic conditions can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group, which complicates the reaction.

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. wikipedia.org Similar to nitration, the acidic conditions can affect the directing ability of the amino group.

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl₃. masterorganicchemistry.com These reactions can be challenging with highly activated anilines, as the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophile (E⁺)Major Product(s)
BrominationBr⁺2-bromo-4-ethoxy-N-pentylaniline
NitrationNO₂⁺2-nitro-4-ethoxy-N-pentylaniline
Friedel-Crafts AcylationRCO⁺2-acyl-4-ethoxy-N-pentylaniline

Functional Group Interconversions of the Ethoxy and Pentyl Moieties

Functional group interconversions (FGIs) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. imperial.ac.uksolubilityofthings.com For this compound, both the ethoxy and pentyl groups can be targets for such modifications.

Ethoxy Group Interconversion: The aryl ether linkage is generally stable. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This cleavage would convert the ethoxy group into a hydroxyl group, yielding 4-(N-pentylamino)phenol. This transformation significantly alters the molecule's properties, introducing a phenolic hydroxyl group capable of hydrogen bonding and acidic behavior.

Pentyl Group Interconversion: The aliphatic pentyl chain is relatively unreactive. Transformations would typically require more vigorous conditions, such as free-radical reactions. For instance, selective oxidation at a specific carbon atom of the pentyl chain is challenging without directing groups. However, if desired, the entire N-pentyl group could potentially be cleaved or modified through reactions like catalytic hydrogenation under specific conditions, although this is not a trivial transformation.

Table 2: Key Functional Group Interconversions
MoietyReagent(s)Product Functional Group
EthoxyHBr or BBr₃Phenolic Hydroxyl (-OH)
N-PentylaminoOxidizing AgentsAmide (if acylated first), or potential C-N bond cleavage

Condensation Reactions Leading to Imines and Subsequent Transformations

Imines, characterized by a carbon-nitrogen double bond, are typically formed from the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.compharmacy180.com As this compound is a secondary amine, it cannot form a stable, neutral imine directly. Instead, its reaction with a carbonyl compound like an aldehyde or ketone proceeds through a similar pathway to yield a positively charged iminium ion as a key intermediate. libretexts.orgyoutube.com

The reaction is generally acid-catalyzed. The initial nucleophilic addition of the secondary amine to the carbonyl carbon forms a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule generates the iminium ion. libretexts.org

These iminium ions are highly electrophilic and serve as versatile intermediates for various subsequent transformations: nih.gov

Nucleophilic Addition: Iminium ions are susceptible to attack by a wide range of nucleophiles. For example, the addition of organometallic reagents or cyanide can lead to the formation of new carbon-carbon bonds at the carbon atom that was originally part of the carbonyl group. nih.gov

Reduction: Iminium ions can be readily reduced to tertiary amines using reducing agents like sodium borohydride (B1222165) (NaBH₄). This two-step process of iminium ion formation followed by reduction is a cornerstone of reductive amination.

Enamine Formation: If the starting aldehyde or ketone has a proton on an adjacent carbon (the α-carbon), the iminium ion intermediate can be deprotonated by a base to form an enamine, which contains a C=C-N functional group. youtube.com Enamines are also valuable synthetic intermediates, acting as nucleophiles in their own right.

Polymerization Reactions for Advanced Materials

Substituted anilines are important monomers for the synthesis of conducting polymers, which are a class of advanced materials with applications in electronics, sensors, and energy storage. routledge.com Polyaniline and its derivatives are among the most studied conducting polymers due to their tunable properties and environmental stability.

This compound can serve as a monomer for polymerization, typically through electrochemical or chemical oxidative methods. acs.org The presence of the ethoxy and N-pentyl substituents would be expected to influence the properties of the resulting polymer:

Solubility: The alkyl groups (ethoxy and pentyl) can enhance the solubility of the polymer in common organic solvents, which is a significant advantage for processing and characterization compared to the often-intractable parent polyaniline.

Electronic Properties: The electron-donating nature of the substituents can modify the electronic band structure of the polymer, affecting its conductivity, redox potentials, and optical properties.

Morphology: The substituents can influence the packing of the polymer chains, leading to different morphologies (e.g., nanofibrous, granular) which in turn affects the material's bulk properties.

The polymerization process involves the coupling of monomer units, predominantly through the positions para to the nitrogen atom. However, since this position is blocked in this compound, polymerization would proceed through ortho-coupling, leading to a different polymer linkage structure compared to aniline (B41778) itself.

Advanced Materials Applications of 4 Ethoxy N Pentylaniline and Analogues

Liquid Crystalline Material Development

The molecular structure of 4-ethoxy-N-pentylaniline, with its elongated shape and flexible alkyl chains, makes it and its analogues promising candidates for the development of liquid crystalline materials. These materials exhibit phases of matter that have properties between those of a conventional liquid and those of a solid crystal.

The mesophase behavior of aniline (B41778) derivatives is influenced by their molecular structure. For instance, in the homologous series of 4-biphenyle-4'-alkyloxybenzenamines, all synthesized compounds exhibit liquid crystalline properties. mdpi.com Specifically, homologues with shorter alkoxy chains (from hexyloxy to decyloxy) display a smectic B phase, while those with longer chains (dodecyloxy to octadecyloxy) show both smectic B and smectic A phases. mdpi.com The introduction of a biphenyl (B1667301) moiety in these compounds enhances the stability of the mesophase due to the increased polarity and polarizability of the molecule. mdpi.com

In another series of Schiff's bases, 2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyaniline, all members exhibit enantiotropic mesophases. researchgate.net The lower homologues (with shorter alkoxy chains) show a nematic phase, while the higher homologues display both nematic and smectic C phases. researchgate.net The appearance of the smectic C phase is favored by the elongation of the alkoxy chains. researchgate.net

The characterization of these phase transitions is often carried out using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC allows for the determination of transition temperatures and associated enthalpy changes, while POM enables the identification of different mesophase textures. mdpi.comresearchgate.net For example, the nematic phase is often characterized by a thread-like or schlieren texture, while the smectic A phase may exhibit a focal-conic texture. researchgate.netnih.gov

The stability of the mesophase is also dependent on the nature of the terminal substituents. In a study of 4-substituted phenyl methineazo-azomethine phenyl 4-alkoxybenzoates, the thermal stability of the mesophase was found to vary with the terminal polar group. nih.gov For a dodecyloxy chain, the stability decreased in the order: CH3O > N(CH3)2 > Cl > NO2 > F. nih.gov

Table 1: Mesophase Behavior of Selected Aniline Analogues

Compound SeriesAlkyl/Alkoxy Chain LengthObserved MesophasesReference
4-Biphenyle-4'-alkyloxybenzenaminesHexyloxy to DecyloxySmectic B mdpi.com
4-Biphenyle-4'-alkyloxybenzenaminesDodecyloxy to OctadecyloxySmectic B, Smectic A mdpi.com
2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyanilinen=1 to n=4Nematic researchgate.net
2,4-bis(4′-n-pentyloxybenzoyloxy)-benzylidine-4′′-n-alkoxyanilinen=5 to n=10Nematic, Smectic C researchgate.net

The length of the alkyl chains in mesogenic molecules plays a crucial role in determining the sequence of mesophases and the thermodynamics of the phase transitions. Generally, an increase in the length of the alkyl chain promotes the formation of more ordered smectic phases over the less ordered nematic phase. researchgate.netmdpi.com This is because longer alkyl chains enhance intermolecular interactions and favor a layered arrangement of molecules. nih.gov For instance, in the 4-alkyloxybenzylidene-4'-alkyloxyanilines series, compounds with shorter chains predominantly exhibit a nematic phase. As the total length of the alkyloxy chains increases, the nematic phase becomes unstable, and smectic phases such as smectic C, smectic A, and smectic B appear. researchgate.net

The temperature range of the mesophase also tends to increase with the length of the alkyl chain. nih.gov This stabilization of the mesophase is attributed to the increased conformational entropy of the longer alkyl chains in the disordered liquid crystalline state compared to the crystalline solid state. researchgate.netnih.gov The flexible alkyl chains can be considered as an "entropy reservoir," which helps to stabilize the mesophase over a wider temperature range. researchgate.netnih.gov

The entropic effects are also evident in the phase transition temperatures. As the alkyl chain length increases, the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid) generally increases. mdpi.com This indicates that more thermal energy is required to disrupt the ordered arrangement of molecules with longer, more interacting alkyl chains. However, the melting temperature does not always follow a simple trend and can be influenced by packing effects in the crystalline state. mdpi.com

In some systems, the relationship between alkyl chain length and mesophase behavior can be more complex. For example, in a series of side-chain liquid crystalline polymethacrylates, a polymer with a shorter alkyl tail (m=6) formed a smectic phase, while those with longer tails (m=8-18) exhibited a hexagonal columnar mesophase. tandfonline.com This highlights that the interplay between the polymer backbone and the side-chain mesogens can lead to different self-assembly behaviors depending on the alkyl chain length.

Table 2: Effect of Alkyl Chain Length on Mesophase Properties

SystemAlkyl Chain LengthEffect on MesophaseReference
4-Alkyloxybenzylidene-4'-alkyloxyanilinesIncreasing lengthDestabilization of nematic phase, appearance of smectic phases researchgate.net
1-Alkyl-3-methylimidazolium fluorohydrogenate saltsIncreasing lengthIncreased temperature range of smectic A mesophase nih.gov
Side-chain liquid crystalline polymethacrylatesm=6Smectic phase tandfonline.com
Side-chain liquid crystalline polymethacrylatesm=8 to 18Hexagonal columnar mesophase tandfonline.com

The orientational order parameter, denoted by S, is a crucial quantity that describes the degree of alignment of molecules along a common direction, known as the director, in a liquid crystalline phase. readthedocs.io It ranges from 0 for a completely isotropic liquid to 1 for a perfectly ordered crystal. readthedocs.io The nematic phase is characterized by long-range orientational order but no long-range positional order. tandfonline.com

Several experimental techniques can be used to determine the orientational order parameter, including nuclear magnetic resonance (NMR), fluorescence spectroscopy, Raman scattering, and infrared (IR) spectroscopy. jkps.or.kr One common method involves measuring the dichroism of specific IR absorption bands. jkps.or.kr For molecules containing benzene (B151609) rings, the C=C stretching vibration band is often used, as its transition moment is typically parallel to the long molecular axis. jkps.or.kr By measuring the absorbance of this band with light polarized parallel and perpendicular to the director, the dichroic ratio can be calculated, which is directly related to the order parameter.

Another approach is based on the measurement of optical birefringence, which is the difference in the refractive indices for light polarized parallel and perpendicular to the director. tandfonline.com This macroscopic property is directly related to the microscopic orientational order of the molecules. tandfonline.com This method has the advantage of being applicable to various types of liquid crystalline phases, including nematic, cholesteric, and smectic phases. tandfonline.comresearchgate.net

The value of the order parameter is temperature-dependent, generally decreasing as the temperature increases and approaching zero at the transition to the isotropic phase. For example, in the nematic phase of F-actin, the order parameter was found to approach a saturated value of 0.75 at concentrations above the isotropic-nematic phase transition. aps.org This indicates a significant degree of alignment, but also some misalignment and entanglement of the long filaments. aps.org

The determination of the orientational order parameter is essential for understanding the physical properties of liquid crystals and for their application in devices such as displays, where the electro-optical properties are strongly dependent on the degree of molecular ordering. jkps.or.kr

Functional Polymer and Nanomaterial Synthesis

Aniline and its derivatives, including this compound, are valuable building blocks for the synthesis of functional polymers and for the modification of nanomaterials. Their chemical reactivity allows for their incorporation into larger structures, imparting specific properties to the resulting materials.

Aniline and its derivatives can be polymerized to form polyaniline (PANI) and its derivatives, which are conducting polymers with a wide range of applications. One approach to creating functional materials is to incorporate these polymers into microspheres. For example, PANI hollow spheres can be synthesized by polymerizing aniline onto polystyrene (PS) core particles, followed by the removal of the PS core. acs.org The thickness of the PANI shell can be controlled by adjusting the amount of aniline monomer used in the synthesis. acs.org

The synthesis of new aniline derivatives with specific functional groups allows for the creation of polymers with tailored properties. nih.govrsc.org For instance, a series of new PANI derivatives were synthesized from an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline. nih.gov The resulting polymers were soluble in common organic solvents and exhibited high sensitivity to moisture and ammonia, making them suitable for use in chemical sensors. rsc.org The morphology of these polymers can also be influenced by the substituent on the aniline monomer, with different substituents leading to changes from a heterogeneous hierarchical to a spherical structure. rsc.org

Furthermore, the polymerization of aniline derivatives with sulfur monochloride can lead to the formation of poly[N,N-(phenylamino)disulfides], which are colored polymers with a conjugated backbone consisting of nitrogen and sulfur atoms. nih.gov The color of these polymers can be tuned by changing the substitution on the aromatic ring of the aniline monomer. nih.gov

The surfaces of carbon-based nanomaterials, such as graphene and carbon nanotubes (CNTs), can be functionalized with aniline derivatives to modify their properties and enhance their performance in various applications. Covalent functionalization is an effective method for tailoring the interface structure and properties of these materials. mdpi.com

One common method for functionalizing carbon nanomaterials with aniline derivatives is through the in-situ generation of diazonium species from the corresponding anilines. up.pt This method has been used to functionalize multi-walled carbon nanotubes (MWCNTs) with a variety of aniline derivatives bearing different functional groups (e.g., -F, -Cl, -I, -NH2, -NO2, -OH, -COOH). up.pt The extent of functionalization was found to be high and largely independent of the specific substituent on the aniline. up.pt

The functionalization of CNTs with aniline can also lead to catalytic activity. For example, functionalized MWCNTs have been shown to catalyze the oxidation of aniline to nitrosobenzene, which then couples with another aniline molecule to produce azobenzene. rit.edu This reaction is not catalyzed by unfunctionalized CNTs, suggesting a unique nanodimensional reaction pathway facilitated by the functionalized surface. rit.edu

The covalent functionalization of graphene-like surfaces can be used to tune their electronic properties. For instance, the reversible covalent functionalization of highly oriented pyrolytic graphite (B72142) (HOPG), a model for multi-layered graphene, has been demonstrated using 3,5-trifluoromethyl benzenediazonium. mdpi.com The degree of functionalization could be controlled, and the functional layer could be removed either locally with a scanning tunneling microscope tip or globally by thermal treatment, restoring the defect-free graphitic surface. mdpi.com This reversible functionalization opens up possibilities for creating tunable electronic devices and sensors.

Role as Intermediate and Building Block in Complex Organic Synthesis

This compound serves as a versatile intermediate and building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nucleophilic secondary amine and an activated aromatic ring, allows for a variety of chemical transformations. The ethoxy group at the para-position and the N-pentyl group influence the reactivity and solubility of the molecule, making it a useful starting material for the synthesis of diverse molecular architectures.

Precursor in Azo Dye Production

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent a significant class of organic colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component. While this compound is a secondary amine, its N-pentyl group can be cleaved under certain reaction conditions to yield the corresponding primary amine, which can then be diazotized.

Table 1: Hypothetical Synthesis of an Azo Dye from a this compound Derivative

StepReactant(s)ReagentsProduct
1. DealkylationThis compoundSpecific dealkylating agents4-ethoxyaniline
2. Diazotization4-ethoxyanilineNaNO₂, HCl (aq), 0-5 °C4-ethoxybenzenediazonium chloride
3. Azo Coupling4-ethoxybenzenediazonium chloride, Phenol (B47542)NaOH (aq)4-(4-hydroxyphenylazo)-1-ethoxybenzene

Building Block for Nitrogen-Containing Heterocyclic Systems (e.g., Azacycles, Pyrroles, Quinolones)

The structural framework of this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The nitrogen atom and the activated benzene ring can participate in a range of cyclization reactions to form stable ring systems that are prevalent in pharmaceuticals and other advanced materials.

Azacycles:

N-aryl substituted azacycles, such as N-arylpyrrolidines and N-arylpiperidines, are common structural motifs in bioactive molecules. This compound can, in principle, be used in the synthesis of such compounds. One established method involves the reaction of N-alkylanilines with cyclic ethers, such as tetrahydrofuran (B95107) (for pyrrolidines) or tetrahydropyran (B127337) (for piperidines), in the presence of a Lewis acid catalyst. This reaction proceeds through the ring-opening of the cyclic ether, followed by nucleophilic attack by the aniline nitrogen and subsequent cyclization. The ethoxy group at the para-position would likely remain intact throughout this process, yielding an N-(4-ethoxyphenyl)pentyl-substituted azacycle.

Pyrroles:

The Paal-Knorr synthesis is a classical and widely used method for the preparation of substituted pyrroles. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgrgmcet.edu.in To utilize this compound in a Paal-Knorr type synthesis, the N-pentyl group would need to be cleaved to provide the primary amine, 4-ethoxyaniline. This primary amine can then react with a 1,4-diketone under acidic or neutral conditions to form the corresponding N-(4-ethoxyphenyl)pyrrole. organic-chemistry.org The reaction mechanism involves the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole (B145914) ring. wikipedia.org The nature of the substituents on the 1,4-dicarbonyl compound determines the substitution pattern on the resulting pyrrole ring.

Quinolones:

Quinolones are a class of bicyclic heterocyclic compounds with a broad range of biological activities. Several synthetic routes to the quinolone scaffold utilize aniline derivatives as starting materials. For instance, the Conrad-Limpach and Knorr quinoline (B57606) syntheses involve the reaction of anilines with β-ketoesters. In a typical Conrad-Limpach synthesis, this compound could be reacted with a β-ketoester at elevated temperatures. The initial step is a condensation reaction to form an enamine, which then undergoes thermal cyclization and subsequent dehydration to yield a 4-quinolone derivative. The ethoxy group at the 7-position and the pentyl group on the nitrogen atom of the resulting quinolone would be derived from the starting aniline. The specific β-ketoester used would determine the substituents at the 2- and 3-positions of the quinolone ring.

Table 2: Potential Heterocyclic Systems Derived from this compound

Heterocyclic SystemSynthetic MethodKey Reactant(s) with this compoundGeneral Product Structure
Azacycle (Pyrrolidine)Lewis acid-catalyzed reactionTetrahydrofuranN-(4-ethoxyphenyl)-N-pentylpyrrolidine
PyrrolePaal-Knorr Synthesis (after dealkylation)1,4-Dicarbonyl compound1-(4-ethoxyphenyl)-2,5-disubstituted pyrrole
QuinoloneConrad-Limpach Synthesisβ-Ketoester7-ethoxy-1-pentyl-4-quinolone derivative

Analytical Chemistry Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of individual components from a mixture. For a compound like 4-ethoxy-N-pentylaniline, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for separation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. While specific methods for this compound are not extensively published, methods for structurally similar compounds like 4-ethoxyaniline provide a strong basis for its analysis. A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.

For instance, a method for the related compound, 4-ethoxyaniline, utilizes a mixed-mode Primesep 100 column. sielc.com The mobile phase consists of acetonitrile (B52724) (MeCN), water, and sulfuric acid, with UV detection at 200 nm. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, the sulfuric acid can be substituted with a volatile acid like formic acid. sielc.com

A typical HPLC setup for the analysis of this compound would likely involve similar conditions, as detailed in the table below.

Table 1: Illustrative HPLC Parameters for Analysis of Aniline (B41778) Derivatives

Parameter Condition
Column C18 or mixed-mode column
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., formic acid)
Flow Rate 1.0 mL/min
Detection UV at ~200-254 nm

| Temperature | Ambient |

This technique is not only crucial for purity assessment but also for monitoring the progress of chemical reactions during the synthesis of this compound and its derivatives. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique, particularly well-suited for volatile and thermally stable compounds. Given that the related compound 4-n-pentylaniline can be assayed for purity using GC, it stands to reason that this compound is also amenable to this technique. thermofisher.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

For purity assessment, a capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane, would likely be effective. The separated components are then detected, most commonly by a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 2: Typical GC Parameters for Purity Assessment of Aromatic Amines

Parameter Condition
Column Capillary column (e.g., HP-5 or equivalent)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen
Detection Flame Ionization Detector (FID)

| Temperature Program | A temperature gradient to ensure separation of volatile impurities and the main compound. |

GC is a robust method for determining the percentage purity of this compound and identifying any volatile impurities that may be present from the synthesis process. uni-goettingen.de

Inverse Size-Exclusion Chromatography (ISEC) for Porous Structure Analysis

Inverse Size-Exclusion Chromatography (ISEC) is a specialized chromatographic technique used to characterize the porous structure of materials, rather than analyzing the chemical composition of a sample. chromatographer.com In ISEC, a column is packed with the material to be studied, and a series of standard molecules with known sizes are passed through it. chromatographer.com By observing the elution volumes of these standards, one can determine the pore size distribution and surface area of the packed material. chromatographer.comnih.gov

This method is particularly valuable for characterizing the stationary phases used in chromatography. chromatographer.com While not a direct method for analyzing this compound itself, research on porous functionalized microspheres has utilized N-alkylanilines, including N-pentylaniline, as probe molecules in chromatographic studies. nih.govresearchgate.net The non-destructive nature of ISEC makes it advantageous for studying the structure of materials like monolithic columns and various chromatographic stationary phases, including silica (B1680970) and polymer-based adsorbents. chromatographer.com

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are fundamental for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Aromatic compounds like this compound typically exhibit strong UV absorbance due to their benzene (B151609) ring structure.

The principle behind quantitative spectrophotometry is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve from standards of known concentration, which can then be used to determine the concentration of an unknown sample.

As mentioned in the HPLC section, UV detection is a form of spectrophotometry. The ability to detect 4-ethoxyaniline at 200 nm indicates that this region is suitable for the detection and quantification of such compounds. sielc.com A standalone UV-Vis spectrophotometer could also be used for a rapid determination of the concentration of this compound in a pure solvent, provided there are no interfering substances that absorb at the same wavelength.

Advanced Detection Strategies and Method Development

For more complex analyses, such as identifying unknown impurities or quantifying the compound in a complex matrix, more advanced detection strategies are required. The coupling of chromatographic techniques with mass spectrometry (MS) is a particularly powerful approach.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide not only retention time data from the chromatography but also mass-to-charge ratio information from the mass spectrometer. This allows for the definitive identification of the compound and its impurities by providing molecular weight and fragmentation data. Supplier information for this compound indicates that techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are used for its characterization. bldpharm.com

Method development in this area focuses on optimizing the separation conditions to resolve all components of interest and on fine-tuning the mass spectrometer parameters for maximum sensitivity and selectivity. These advanced methods are indispensable for in-depth structural elucidation and for trace-level quantification.

Structure Reactivity and Structure Property Relationships

Impact of Alkyl Chain Length on Reactivity and Material Performance

The length of the N-alkyl chain in N-alkylanilines significantly influences both their reactivity and the performance of materials derived from them. While specific studies on 4-ethoxy-N-pentylaniline are not abundant, general principles observed in related systems provide valuable insights.

Reactivity: The N-alkyl group, such as the pentyl group in this compound, primarily exerts a steric and a weak electronic effect. Increasing the length of the alkyl chain can sterically hinder reactions involving the nitrogen atom. However, alkyl groups are also weakly electron-donating through an inductive effect, which can slightly increase the nucleophilicity of the nitrogen atom. In the context of polymerization of aniline (B41778) derivatives, the length of an alkyl substituent can affect the oxidation potential; for instance, as the length of an alkyl group at an aniline's ortho position increases, the oxidation potential tends to decrease, a phenomenon attributed more to spatial effects than electronic ones. nih.gov

Material Performance: In material science, the alkyl chain length is a critical parameter for tuning physical properties.

Solubility: Longer alkyl chains generally increase the solubility of aniline derivatives in non-polar organic solvents. rsc.org This is crucial for solution-based processing of materials like polymers or organic semiconductors.

Mechanical and Thermal Properties: In polymers derived from substituted anilines, the alkyl chain acts as an internal plasticizer, increasing the flexibility of the polymer backbone. However, very long chains can lead to weaker intermolecular interactions and poorer molecular packing, which may decrease thermal stability. rsc.org For instance, in certain urea-based gelators, derivatives with long alkyl chains were found to be the most effective for gelling polar solvents. researchgate.net

Charge Transport: In the field of organic electronics, the length of alkyl chains on hole transport materials has a pronounced effect on performance. Shorter alkyl chains often lead to more ordered and compact molecular packing, which facilitates charge transport. rsc.org Conversely, longer alkyl chains can disrupt this packing, leading to lower charge mobility. rsc.org Studies on diacetylide-triphenylamine derivatives showed that replacing a methoxy (B1213986) group with longer alkyl chains resulted in a decrease in charge mobility and, consequently, lower power conversion efficiency in perovskite solar cells. rsc.org

The following table summarizes the general effects of increasing alkyl chain length on the properties of aniline derivatives and related organic materials.

PropertyImpact of Increasing Alkyl Chain LengthRationale
Solubility (Non-polar Solvents) IncreasesEnhanced lipophilicity. rsc.org
Oxidation Potential Tends to decreaseSteric effects and weak inductive donation. nih.gov
Molecular Packing Becomes less orderedDisruption of stacking by flexible chains. rsc.org
Charge Mobility DecreasesPoorer intermolecular electronic coupling. rsc.org
Thermal Stability Can decreaseWeaker intermolecular van der Waals forces. acs.org

Influence of Substituents on the Aromatic Ring on Electronic Properties and Chemical Reactivity

The electronic character of the aniline ring in this compound is significantly modified by two substituents: the para-ethoxy group (-OCH2CH3) and the N-pentylamino group (-NHC5H11).

Ethoxy Group: The ethoxy group at the para-position is a powerful electron-donating group (EDG). It exerts a strong resonance effect (+R) by donating a lone pair of electrons from the oxygen atom into the aromatic π-system, and a weaker, opposing inductive effect (-I) due to the electronegativity of the oxygen. The resonance effect is dominant, leading to a substantial increase in electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to the substituent. This enhanced electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org Alkoxy substituents generally have a more significant electronic effect on the electrochemical properties of polyaniline derivatives than alkyl groups, acting to decrease their oxidation potential. nih.gov

The combined influence of these two powerful electron-donating groups makes the aromatic ring of this compound exceptionally electron-rich. This has several consequences for its chemical reactivity:

High Reactivity in Electrophilic Substitution: The molecule will react readily with electrophiles, with substitution occurring at the positions ortho to the N-pentylamino group (positions 2 and 6) and ortho to the ethoxy group (positions 3 and 5).

Low Oxidation Potential: The high electron density facilitates the removal of electrons, meaning the compound will have a low oxidation potential and be easily oxidized. This is a key property for applications in conducting polymers and as a hole-transport material. nih.gov Incorporating more than one electron-donating group, such as an alkyl and an alkoxy group, on the aniline ring typically decreases the oxidation potential compared to monosubstituted derivatives. nih.gov

Basicity: While the nitrogen lone pair is delocalized into the aromatic ring, reducing its basicity compared to aliphatic amines, the presence of two EDGs slightly increases the basicity at the nitrogen atom compared to unsubstituted aniline (pKaH = 4.6). wikipedia.org

The following table provides a qualitative summary of the electronic influence of the substituents.

SubstituentPositionElectronic EffectImpact on Ring Reactivity
-NH(C5H11) 1Strong Electron-Donating (+R, +I)Strong Activation
-O-CH2CH3 4Strong Electron-Donating (+R, -I)Strong Activation

Correlation of Molecular Architecture with Mesophase Stability and Characteristics in Liquid Crystalline Compounds

The molecular architecture of this compound—a rigid aromatic core with flexible terminal chains—is a common motif in molecules that exhibit liquid crystalline (LC) behavior, often after being converted into larger structures like Schiff bases (imines). The stability and type of the liquid crystal phase (mesophase) are directly correlated with the molecule's shape, polarity, and the length of its flexible chains. researchgate.netnih.gov

Schiff bases are frequently synthesized from anilines and aldehydes to create rod-like molecules (calamitic mesogens) that are conducive to forming mesophases. tandfonline.com For example, reacting a p-alkoxyaniline with a p-substituted benzaldehyde (B42025) can yield a liquid crystal. The properties of such systems are highly dependent on the terminal groups.

Impact of Alkyl/Alkoxy Chain Length: The length of the terminal alkoxy and alkyl chains is a critical determinant of mesophase behavior. researchgate.net

Phase Type: In many homologous series of Schiff bases, shorter chains tend to favor the formation of less-ordered nematic phases. As the chain length increases, more ordered smectic phases (like Smectic A and Smectic C) often appear and become more stable. researchgate.net For very long chains, the mesophase can be exclusively smectic. researchgate.net For example, in one series of Schiff bases, members with alkoxy chains of n=1-3 were purely nematogenic, while those with n=4-7 showed both nematic and smectic phases, and those with n=8-10 were purely smectogenic. researchgate.net

Transition Temperatures: The clearing temperature (the transition from the LC phase to the isotropic liquid phase) often shows an "odd-even" effect, where it alternates between higher and lower values as the number of carbon atoms in the chain increases. tandfonline.com Generally, increasing chain length enhances intermolecular attractions, which can increase the thermal stability of the mesophase. ajgreenchem.com

The table below illustrates the typical relationship between alkyl/alkoxy chain length and mesophase type in calamitic liquid crystals derived from aniline precursors.

Chain LengthPredominant Mesophase(s)Typical Characteristics
Short (e.g., n=1-4) Nematic (N)Molecules have long-range orientational order but no positional order. researchgate.net
Intermediate (e.g., n=5-8) Nematic (N), Smectic A (SmA), Smectic C (SmC)Emergence of layered structures (smectic phases) with increasing chain length. researchgate.net
Long (e.g., n>8) Smectic A (SmA), Smectic C (SmC), etc.Smectic phases dominate due to stronger side-chain interactions and microphase separation. researchgate.net

Therefore, while this compound itself is not a liquid crystal, it is a valuable precursor. When incorporated into a larger, more rigid, and linear molecular structure (like a benzylideneaniline), the ethoxy and pentyl groups would play a crucial role in determining the resulting material's mesophase stability and transition temperatures. tandfonline.comresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-ethoxy-N-pentylaniline, and how can data inconsistencies be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Inconsistent spectral data (e.g., unexpected peaks in NMR) should be addressed by cross-referencing with computational simulations (e.g., density functional theory) or repeating experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A common route involves nucleophilic substitution of 4-ethoxyaniline with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes varying reaction temperature (60–100°C), solvent polarity, and catalyst loading. Monitor progress via Thin-Layer Chromatography (TLC) and characterize intermediates to confirm regioselectivity. Safety protocols for handling brominated reagents and amine byproducts must align with lab safety guidelines .

Advanced Research Questions

Q. How do the ethoxy and pentyl substituents influence the compound’s mesomorphic behavior in liquid crystal applications?

  • Methodological Answer : Investigate mesophase transitions via Differential Scanning Calorimetry (DSC) and polarized optical microscopy. Compare with structurally similar compounds (e.g., 4'-ethoxybenzylidene-4-butylaniline) to isolate substituent effects. Statistical analysis (e.g., ANOVA) can quantify differences in clearing points and enthalpy changes. Replicate experiments across multiple batches to assess synthetic consistency .

Q. What computational strategies predict the thermodynamic stability of this compound under varying environmental conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model degradation pathways under thermal/UV stress. Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 6 months) and HPLC-MS to identify degradation products. Triangulate computational and experimental data to refine force-field parameters and improve predictive accuracy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent choice in cytotoxicity assays). Validate findings via dose-response curves in standardized cell lines (e.g., HEK293) with positive/negative controls. Use Bland-Altman plots to assess inter-lab variability and establish confidence intervals for IC₅₀ values .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing structure-property relationships in this compound derivatives?

  • Methodological Answer : Multivariate regression models can correlate substituent electronic parameters (Hammett σ) with physicochemical properties (logP, solubility). For small datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable. Ensure error bars represent standard deviation (not standard error) in graphical data to avoid misinterpretation .

Q. How should researchers design experiments to minimize batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement Design of Experiments (DoE) frameworks, such as factorial designs, to test interactions between variables (e.g., solvent, catalyst, temperature). Use pilot studies to identify critical parameters, then apply Response Surface Methodology (RSM) for optimization. Document raw data in appendices to enable retrospective analysis .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in cross-coupling reactions?

  • Methodological Answer : Use fume hoods for reactions involving volatile amines or palladium catalysts. Conduct toxicity screenings (e.g., Ames test) for intermediates. Dispose of waste via approved channels for nitro/nitrogen-containing compounds. Reference Safety Data Sheets (SDS) for spill management and emergency procedures .

Data Reproducibility and Reporting

Q. How can researchers ensure raw data transparency in publications on this compound?

  • Methodological Answer : Deposit raw NMR spectra, chromatograms, and crystallographic data (if available) in repositories like Cambridge Structural Database or Zenodo. Provide detailed experimental sections with instrument calibration details (e.g., NMR lock solvent, HPLC column specifications). Use SI Appendix for large datasets to maintain readability .

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